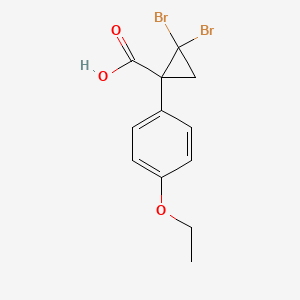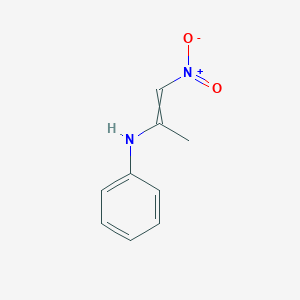
Zinc, bis(2,3,5-trichlorophenylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc, bis(2,3,5-trichlorophenylthio)- is a chemical compound that belongs to the class of organozinc compounds. These compounds are characterized by the presence of carbon-zinc bonds and are known for their diverse applications in various fields, including chemistry, biology, and industry. The compound is particularly notable for its unique structural properties and reactivity, which make it a valuable subject of study in scientific research.
Méthodes De Préparation
The synthesis of Zinc, bis(2,3,5-trichlorophenylthio)- typically involves the reaction of zinc salts with 2,3,5-trichlorophenylthiol. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and dimethylformamide (DMF). The reaction conditions often require the use of a base, such as potassium tert-butoxide, to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Zinc, bis(2,3,5-trichlorophenylthio)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and other by-products. Common oxidizing agents used in these reactions include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the compound into its corresponding zinc sulfide form. Reducing agents such as lithium aluminum hydride are typically employed.
Substitution: The compound can participate in substitution reactions where the 2,3,5-trichlorophenylthio groups are replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zinc oxide, while substitution reactions can produce a variety of organozinc derivatives.
Applications De Recherche Scientifique
Zinc, bis(2,3,5-trichlorophenylthio)- has a wide range of applications in scientific research:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of carbon-zinc bonds.
Biology: In biological research, the compound is investigated for its potential as a zinc ion donor in various biochemical processes.
Medicine: The compound’s unique properties make it a candidate for drug development and therapeutic applications.
Industry: In industrial applications, Zinc, bis(2,3,5-trichlorophenylthio)- is used in the production of advanced materials, including catalysts and electronic components.
Mécanisme D'action
The mechanism of action of Zinc, bis(2,3,5-trichlorophenylthio)- involves its ability to donate zinc ions to target molecules. The compound interacts with specific molecular targets, such as enzymes and proteins, through coordination bonds. This interaction can modulate the activity of these targets, leading to various biochemical effects. The pathways involved in these processes are complex and may include the regulation of gene expression, protein synthesis, and cellular signaling .
Comparaison Avec Des Composés Similaires
Zinc, bis(2,3,5-trichlorophenylthio)- can be compared with other organozinc compounds, such as diethylzinc and zinc acetate. While these compounds share some similarities in their chemical properties, Zinc, bis(2,3,5-trichlorophenylthio)- is unique due to its specific structural features and reactivity. The presence of the 2,3,5-trichlorophenylthio groups imparts distinct characteristics that differentiate it from other zinc compounds .
Similar compounds include:
Diethylzinc: Known for its use in organic synthesis and as a precursor for the production of zinc oxide nanoparticles.
Zinc Acetate: Commonly used in medicinal applications and as a dietary supplement.
Zinc Pyrithione: Utilized in anti-dandruff shampoos and as an antimicrobial agent.
Propriétés
Numéro CAS |
63885-02-9 |
|---|---|
Formule moléculaire |
C12H4Cl6S2Zn |
Poids moléculaire |
490.4 g/mol |
Nom IUPAC |
zinc;2,3,5-trichlorobenzenethiolate |
InChI |
InChI=1S/2C6H3Cl3S.Zn/c2*7-3-1-4(8)6(9)5(10)2-3;/h2*1-2,10H;/q;;+2/p-2 |
Clé InChI |
VNRHVDNMRTULPC-UHFFFAOYSA-L |
SMILES canonique |
C1=C(C=C(C(=C1[S-])Cl)Cl)Cl.C1=C(C=C(C(=C1[S-])Cl)Cl)Cl.[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-{[(Pyridin-2-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14496696.png)


![5-[(1R,2R)-2-(Carboxymethyl)cyclopropyl]pentanoic acid](/img/structure/B14496721.png)




![4,4'-[1,4-Phenylenebis(dichloromethylene)]dibenzoyl chloride](/img/structure/B14496756.png)

![N-[2-Amino-5-(phenylsulfanyl)phenyl]formamide](/img/structure/B14496761.png)


